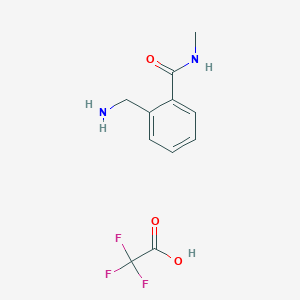![molecular formula C13H20NO4P B15172319 N-[Ethoxy(phenyl)phosphoryl]-L-valine CAS No. 918794-17-9](/img/structure/B15172319.png)
N-[Ethoxy(phenyl)phosphoryl]-L-valine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[Ethoxy(phenyl)phosphoryl]-L-valine is a synthetic organic compound that falls within the class of organophosphorus compounds Its structure features an ethoxy group, a phenyl group, and a phosphoryl group attached to an L-valine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[Ethoxy(phenyl)phosphoryl]-L-valine can be achieved through multiple synthetic routes. One common method involves the reaction of L-valine with ethoxy(phenyl)phosphonic dichloride. The process typically occurs in a solvent such as dichloromethane at low temperatures to ensure high yields and minimize side reactions. The reaction can be represented as follows:
L-Valine + Ethoxy(phenyl)phosphonic dichloride → this compound
Industrial Production Methods
For large-scale production, an efficient and cost-effective method is critical. Industrial synthesis often involves automated processes with precise temperature and pH control. The use of catalysts and continuous flow reactors can optimize the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound's quality.
Analyse Chemischer Reaktionen
Types of Reactions
N-[Ethoxy(phenyl)phosphoryl]-L-valine undergoes a variety of chemical reactions, including:
Oxidation: : This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: : Involves the addition of hydrogen or the removal of oxygen. Typical reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: : This compound can undergo nucleophilic substitution reactions, particularly at the phosphoryl group, where nucleophiles such as amines and thiols can replace the ethoxy group.
Common Reagents and Conditions
The reactions involving this compound typically require specific conditions:
Oxidation: : Performed in the presence of oxidizing agents like hydrogen peroxide, often in an acidic or basic medium.
Reduction: : Conducted using reducing agents like sodium borohydride in protic or aprotic solvents.
Substitution: : Generally carried out under mild conditions, with nucleophiles introduced in a suitable solvent such as ethanol or water.
Major Products
The major products from these reactions vary depending on the specific conditions and reagents used. For example:
Oxidation: : Can lead to the formation of oxo-phosphoryl derivatives.
Reduction: : Results in the production of phosphine oxide derivatives.
Substitution: : Produces compounds where the ethoxy group is replaced by the nucleophile.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, N-[Ethoxy(phenyl)phosphoryl]-L-valine serves as a precursor for synthesizing other organophosphorus compounds. Its reactivity and stability make it an ideal candidate for studying phosphorylation reactions and developing new materials with unique properties.
Biology
In biological research, this compound is used to investigate enzyme kinetics and interactions involving phosphoryl groups. Its structural analogs are often employed in studies focused on protein phosphorylation and signal transduction pathways.
Medicine
The pharmaceutical industry explores this compound for developing novel drugs. Its ability to interact with specific biological targets makes it a potential candidate for anticancer, antiviral, and antibacterial agents.
Industry
In industrial applications, this compound is utilized in the production of flame retardants and plasticizers. Its incorporation into polymers enhances their thermal stability and flame resistance.
Wirkmechanismus
The mechanism by which N-[Ethoxy(phenyl)phosphoryl]-L-valine exerts its effects involves its interaction with specific molecular targets. The phosphoryl group can form covalent bonds with nucleophilic sites in biological molecules, such as enzymes and proteins, leading to alterations in their activity. This compound's ability to modulate phosphorylation-dephosphorylation cycles is crucial for its biological and pharmacological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[Ethyl(phenyl)phosphoryl]-L-valine
N-[Methoxy(phenyl)phosphoryl]-L-valine
N-[Ethoxy(phenyl)phosphoryl]-D-valine
Highlighting Uniqueness
What sets N-[Ethoxy(phenyl)phosphoryl]-L-valine apart from these similar compounds is its specific ethoxy and L-valine configuration, which confers distinct chemical reactivity and biological activity. The ethoxy group, in particular, influences its solubility and interaction with biological targets, making it a valuable compound for diverse applications.
Eigenschaften
CAS-Nummer |
918794-17-9 |
|---|---|
Molekularformel |
C13H20NO4P |
Molekulargewicht |
285.28 g/mol |
IUPAC-Name |
(2S)-2-[[ethoxy(phenyl)phosphoryl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C13H20NO4P/c1-4-18-19(17,11-8-6-5-7-9-11)14-12(10(2)3)13(15)16/h5-10,12H,4H2,1-3H3,(H,14,17)(H,15,16)/t12-,19?/m0/s1 |
InChI-Schlüssel |
XBWHZIVCJWWZEO-HSLMYDHPSA-N |
Isomerische SMILES |
CCOP(=O)(C1=CC=CC=C1)N[C@@H](C(C)C)C(=O)O |
Kanonische SMILES |
CCOP(=O)(C1=CC=CC=C1)NC(C(C)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(6S)-6-[4-(Benzyloxy)phenyl]morpholin-3-one](/img/structure/B15172241.png)
![3-Methyl-2-{[(3S)-1-phenylhex-5-en-3-yl]amino}phenol](/img/structure/B15172245.png)
![5,11-Bis(benzyloxy)-1,8-dihydro-2H-[1]benzopyrano[4,3-d][1]benzoxepin-8-ol](/img/structure/B15172252.png)





![Methyl 2-[4-(propan-2-yl)benzene-1-sulfinyl]benzoate](/img/structure/B15172294.png)
![5-{[(Triphenylstannyl)oxy]carbonyl}pyridin-2(1H)-one](/img/structure/B15172297.png)



